molecular formula C20H20N2O3S B2590209 N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-4-(thiophen-2-yl)benzamide CAS No. 2034548-22-4

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-4-(thiophen-2-yl)benzamide

Cat. No.: B2590209
CAS No.: 2034548-22-4
M. Wt: 368.45
InChI Key: LFDINDMHYDRKKQ-UHFFFAOYSA-N
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Description

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-4-(thiophen-2-yl)benzamide is a synthetic chemical compound of significant interest in early-stage pharmaceutical and chemical research. This molecule features a benzamide core linked to a 4-methoxy-6-methyl-2-oxopyridine moiety via an ethyl chain, and is further substituted with a thiophene ring . The benzamide scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with a variety of biological targets . Specifically, derivatives of N-(thiophen-2-yl)benzamide have been identified and synthesized as potent inhibitors of the BRAF(V600E) kinase, a key oncogenic driver in cancers such as melanoma . Concurrently, pyridazinone and related pyridone derivatives are recognized for a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory effects, making them a focal point in agrochemical and drug discovery research . The integration of these distinct pharmacophores into a single molecule makes this compound a promising candidate for the development of novel therapeutic agents, particularly in oncology. It is intended for use in assay development, high-throughput screening, and structure-activity relationship (SAR) studies to further explore its mechanism of action and potential research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-4-thiophen-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-14-12-17(25-2)13-19(23)22(14)10-9-21-20(24)16-7-5-15(6-8-16)18-4-3-11-26-18/h3-8,11-13H,9-10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFDINDMHYDRKKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1CCNC(=O)C2=CC=C(C=C2)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-4-(thiophen-2-yl)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research. This compound features a complex structure that includes a pyridine derivative and a benzamide moiety, which is believed to enhance its interaction with various molecular targets. This article explores the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N2O3SC_{15}H_{18}N_{2}O_{3}S, with a molecular weight of 306.4 g/mol. The structure can be summarized as follows:

Property Value
Molecular FormulaC₁₅H₁₈N₂O₃S
Molecular Weight306.4 g/mol
CAS Number1903052-69-6

The compound's unique structure, characterized by the presence of methoxy and methyl groups on the pyridine ring, along with an ethyl linker to the benzamide group, contributes to its distinct chemical properties and potential biological activities.

Research indicates that this compound acts primarily as an inhibitor of histone methyltransferase EZH2 . EZH2 is crucial in gene silencing through the methylation of histone proteins, and its inhibition may reverse epigenetic silencing of tumor suppressor genes. This mechanism positions the compound as a promising candidate for cancer therapeutics.

Anticancer Activity

Studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. Its ability to inhibit EZH2 leads to the reactivation of silenced tumor suppressor genes, potentially resulting in reduced tumor growth. For instance, compounds similar to this compound have demonstrated improved antiproliferative activity in melanoma and prostate cancer cells when compared to other agents .

Case Studies

  • Inhibition of EZH2 : A study demonstrated that this compound effectively binds to the active site of EZH2, leading to competitive inhibition. This interaction was characterized by a significant decrease in histone methylation levels in treated cells, suggesting a direct impact on gene expression .
  • Antiproliferative Effects : In vitro studies revealed that this compound significantly reduced cell viability in several cancer cell lines at low micromolar concentrations. The mechanism was attributed to its role in disrupting cellular pathways associated with proliferation and survival .
  • Potential for Drug Development : The unique properties of this compound make it an attractive lead structure for developing new anticancer therapies. Research is ongoing to explore analogs with enhanced efficacy and selectivity against different cancer types .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Comparable Compounds

Compound Name Core Structure Substituents/R-Groups Key Properties/Activities References
N-(2-(4-Methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-4-(thiophen-2-yl)benzamide (Target) Benzamide Thiophen-2-yl, 4-methoxy-6-methylpyridinone High lipophilicity (logP ~3.5), moderate solubility
N-(3-Benzo[d]thiazole-2-yl)-6-methyl-2-oxopyridin-1(2H)-yl)benzenesulfonamide Sulfonamide-pyridinone Benzo[d]thiazole, 6-methylpyridinone Enhanced H-bonding (sulfonamide group), antiviral activity
(S)-4-amino-N-(1-(2-((1-((4-methoxyphenyl)(methyl)amino)-1-oxo-3-phenylpropan-2-yl)amino)... Pyridinone-phenylalanine 4-Methoxyphenyl, amino groups Improved target selectivity (enzyme inhibition)
3-chloro-4-hydroxy-N-phenethylbenzamide Benzamide Phenethyl, chloro, hydroxy Lower logP (~2.8), higher solubility, immunoproteasome inhibition
2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide Benzamide-thiourea Thiourea, 4-methylpyridine Increased rigidity, potential kinase inhibition
N-(2-(tert-Butyl)phenyl)-4-methoxy-N-(1-phenyl-2-(pyridin-2-yl)ethyl)benzamide Benzamide tert-Butyl, pyridyl High steric bulk, improved metabolic stability

Substituent-Driven Pharmacological Effects

  • Thiophene vs.
  • Pyridinone Modifications: The 4-methoxy-6-methyl substitution on the pyridinone ring increases solubility relative to unsubstituted pyridinones (e.g., 6-methyl-2-thiopyrimidin-4-one in ), while maintaining hydrogen-bonding capacity.
  • Linker Flexibility : The ethyl linker in the target compound provides greater conformational flexibility compared to rigid thiourea or phenethyl linkers (e.g., ), which may influence binding kinetics.

Research Findings and Implications

  • Antiviral Activity: Sulfonamide-pyridinone derivatives (e.g., ) show stronger antiviral effects than the target compound, suggesting the sulfonamide group’s role in target engagement.
  • Solubility vs. Bioavailability : The target’s methoxy group improves aqueous solubility compared to tert-butyl-substituted analogues (e.g., ), but its logP (~3.5) may limit blood-brain barrier penetration.

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